8-Bromoadenosine 5'-triphosphate tetrasodium

Description

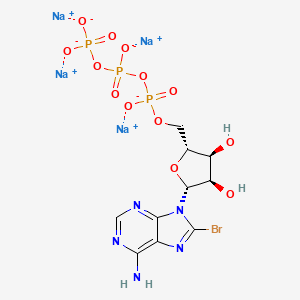

8-Bromoadenosine 5'-triphosphate tetrasodium (8-Br-ATP tetrasodium; CAS 35892-96-7) is a brominated ATP analog where a bromine atom substitutes the hydrogen at the 8-position of the adenine ring (Figure 1). This modification enhances its stability against enzymatic degradation, particularly deamination, compared to native ATP . As a tetrasodium salt, it exhibits high aqueous solubility, making it suitable for in vitro studies . Functionally, 8-Br-ATP serves as a purinergic P2X receptor agonist and demonstrates cytotoxicity in multiple myeloma cells (IC₅₀ = 23.1 μM) . It also rescues ATP-dependent signaling pathways, such as JAK2V617F-STAT5 activation, by bypassing mitochondrial complex I inhibition .

Properties

Molecular Formula |

C10H11BrN5Na4O13P3 |

|---|---|

Molecular Weight |

674.00 g/mol |

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H15BrN5O13P3.4Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |

InChI Key |

KKATWOCPDMJYIH-ZVQJTLEUSA-J |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoadenosine 5’-triphosphate tetrasodium involves the bromination of adenosine triphosphate. The process typically starts with adenosine triphosphate, which is then reacted with bromine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the adenosine moiety .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation. The process would involve scaling up the reaction conditions and optimizing for yield and purity. Industrial production would also include rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoadenosine 5’-triphosphate tetrasodium can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as thiols or amines.

Hydrolysis: Acidic conditions or specific enzymes like phosphatases are used.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: Adenosine monophosphate and inorganic phosphate are typical products.

Scientific Research Applications

Biochemical Research

8-Bromoadenosine 5'-triphosphate tetrasodium is primarily used in biochemical research to study ATP-related pathways and interactions. Its structural similarity to ATP allows it to act as a substrate for various kinases and enzymes involved in cellular signaling and metabolism.

Key Applications:

- Substrate for Kinases: It competes with ATP for binding sites on kinases, enabling researchers to elucidate the mechanisms of action of these proteins.

- Phosphorylation Reactions: The compound can participate in phosphorylation reactions, mimicking ATP's role in enzymatic processes.

- Cellular Signaling Studies: Research indicates that it can modulate ion channels and receptors, impacting physiological responses such as muscle contraction and neurotransmitter release.

Therapeutic Applications

The compound has shown promise in therapeutic contexts, particularly regarding its cytotoxic effects on cancer cells and its role in modulating platelet aggregation.

Case Study: Cytotoxicity in Cancer Cells

A study demonstrated that treatment with this compound (at concentrations of 10-50 μM over five days) resulted in decreased cell viability in multiple myeloma cells. This effect was attributed to its ability to amplify the dephosphorylation rate of native ATPase by 2-3 times, highlighting its potential utility in targeting ATPase-related functions in cancer therapy .

Case Study: Antiplatelet Activity

In another study focusing on platelet aggregation, various derivatives of adenosine triphosphate were synthesized and evaluated for their effects on platelet function. These studies indicated that modifications similar to those found in this compound could inhibit human platelet aggregation by antagonizing specific purinergic receptors .

Molecular Interaction Studies

This compound has been extensively used to investigate molecular interactions due to its unique reactivity profile.

Binding Affinity Studies:

Research has shown that this compound can bind to various proteins and enzymes, allowing scientists to study binding affinities and functional effects. For instance, it has been utilized in studies examining G-protein coupled receptor signaling pathways, providing insights into cellular communication mechanisms .

Structural Comparisons

Understanding the structural characteristics of this compound compared to other nucleotides can provide insights into its unique properties.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Adenosine Triphosphate | Natural nucleotide; no halogen substitution | Central role in energy metabolism |

| 2-Aminoadenosine Triphosphate | Amino group at position 2 | Modulates cellular signaling differently |

| Guanosine Triphosphate | Guanine base instead of adenine | Involved in different metabolic pathways |

| Cytidine Triphosphate | Cytosine base; similar triphosphate structure | Functions in RNA synthesis |

| 8-Chloroadenosine Triphosphate | Chlorine substitution at position 8 | Different reactivity profile compared to bromide |

Summary of Findings

The applications of this compound span a wide range of biochemical and therapeutic fields. Its ability to mimic ATP while providing distinct reactivity makes it a valuable tool for researchers investigating energy transfer mechanisms, cellular signaling pathways, and potential therapeutic interventions for diseases such as cancer.

Mechanism of Action

As an analogue of adenosine triphosphate, 8-Bromoadenosine 5’-triphosphate tetrasodium exerts its effects by interacting with adenosine triphosphate-binding proteins and enzymes. It can activate or inhibit these proteins, depending on the context. The bromine substitution at the 8-position may alter the binding affinity and specificity, providing insights into the molecular mechanisms of adenosine triphosphate-related processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of 8-Br-ATP Tetrasodium and Analogous Compounds

Mechanistic Differences

Receptor Specificity :

Stability and Solubility :

- The tetrasodium formulation of 8-Br-ATP provides superior solubility compared to disodium ATP (e.g., 56-65-5) or triethylammonium BzATP, facilitating high-concentration assays .

- Bromination at the 8-position increases resistance to phosphatases and deaminases, extending its half-life in biological systems .

- Therapeutic Potential: Unlike Fludarabine triphosphate, which directly targets DNA synthesis, 8-Br-ATP’s cytotoxicity in myeloma cells may stem from P2X receptor overactivation or ATP mimicry disrupting energy metabolism .

Biological Activity

8-Bromoadenosine 5'-triphosphate tetrasodium (8-Br-ATP) is a synthetic analogue of adenosine triphosphate (ATP) that has gained attention in biochemical research due to its unique properties and biological activities. This compound is known for its ability to modulate various cellular processes, including signal transduction, apoptosis, and neuronal signaling. This article explores the biological activity of 8-Br-ATP through detailed research findings, case studies, and data tables.

8-Br-ATP is characterized by the substitution of a bromine atom at the 8th position of the adenine ring. Its chemical formula is , and it has a molecular weight of approximately 586.08 g/mol. As an ATP analogue, it retains the essential phosphate groups that are crucial for its biological activity.

The biological activity of 8-Br-ATP primarily arises from its interaction with purinergic receptors, which are involved in various physiological processes. The compound has been shown to activate specific G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that affect cellular functions.

Key Biological Activities:

- Cell Signaling: 8-Br-ATP acts as a potent agonist for P2X and P2Y receptors, influencing calcium mobilization and exocytosis in various cell types, including HL60 cells .

- Inhibition of Enzymatic Activity: It has been demonstrated to inhibit poly(A) polymerase activity in yeast, showcasing its potential as a tool for studying RNA metabolism .

- Neuronal Activity Modulation: In developing chick skeletal muscle, 8-Br-ATP activates early excitatory conductances, indicating its role in neuromuscular transmission .

Case Studies

Several studies have highlighted the diverse effects of 8-Br-ATP in different biological contexts:

- Cardiovascular Research:

- Muscle Physiology:

- Cancer Research:

Table 1: Summary of Biological Activities of 8-Br-ATP

Table 2: Interaction with Purinergic Receptors

Q & A

Basic Question: What experimental approaches validate the functional role of 8-Br-ATP tetrasodium as an ATP analog in metabolic studies?

Answer:

To assess its role as an ATP analog, researchers typically employ competitive binding assays with ATP-dependent enzymes (e.g., kinases or ATPases). For example:

- Kinase Activity Assays : Compare enzymatic activity using 8-Br-ATP vs. ATP in reactions monitored via spectrophotometry (e.g., NADH-coupled assays) or radioactive labeling .

- Cellular Energy Metabolism : Measure ATP depletion via luciferase-based assays in cell lines treated with 8-Br-ATP to evaluate interference with endogenous ATP pools .

- Structural Confirmation : Use X-ray crystallography or NMR to confirm binding conformations in enzyme active sites .

Advanced Question: How can researchers design experiments to investigate 8-Br-ATP's cytotoxicity in cancer models, such as multiple myeloma?

Answer:

Advanced studies require a multi-tiered approach:

- Dose-Response Analysis : Determine IC50 values (e.g., 23.1 μM in myeloma cells ) using MTT or Annexin V/PI assays.

- Mechanistic Profiling :

- In Vivo Validation : Test efficacy in xenograft models, monitoring tumor volume and survival rates with intraperitoneal 8-Br-ATP administration .

Basic Question: What protocols ensure stability and purity of 8-Br-ATP tetrasodium in experimental settings?

Answer:

Stability is critical for reproducibility:

- Storage : Aliquot and store at -80°C in anhydrous conditions to prevent hydrolysis. Avoid freeze-thaw cycles .

- Buffering : Use Tris or HEPES buffers (pH 7.0–7.5) to maintain ionic strength and minimize degradation .

- Quality Control : Verify purity (>98%) via HPLC with UV detection (λ = 260 nm) or mass spectrometry .

Advanced Question: How can researchers resolve contradictory data regarding 8-Br-ATP's agonist/antagonist effects on P2X receptors?

Answer:

Contradictions often arise from receptor subtype specificity or experimental conditions:

- Subtype Profiling : Test 8-Br-ATP on recombinant P2X1–7 receptors expressed in HEK293 cells using calcium imaging or electrophysiology .

- Concentration Gradients : Titrate 8-Br-ATP (1–100 μM) to identify biphasic effects (e.g., agonist at low concentrations, antagonist at high) .

- Antagonist Co-Treatment : Use selective inhibitors (e.g., PPADS for P2X1/3) to isolate receptor contributions .

Basic Question: How is 8-Br-ATP tetrasodium utilized in molecular biology techniques like mutagenesis?

Answer:

As a nucleotide analog, it induces mismatches during PCR:

- Error-Prone PCR : Substitute dATP with 8-Br-ATP (10–20% molar ratio) in Taq polymerase reactions to increase mutation rates .

- Sequencing Validation : Clone PCR products and perform Sanger sequencing to quantify mutation frequency .

Advanced Question: What methodologies elucidate the structural impact of bromine substitution in 8-Br-ATP on enzyme interactions?

Answer:

Comparative structural and kinetic analyses are key:

- Crystallography : Resolve 8-Br-ATP-bound enzyme structures (e.g., myosin or hexokinase) to map steric/electronic effects of bromine .

- Kinetic Isotope Effects (KIEs) : Compare and between ATP and 8-Br-ATP to identify rate-limiting steps affected by bromine .

- Molecular Dynamics Simulations : Model ATP-binding pockets to predict bromine-induced conformational changes .

Advanced Question: How can researchers optimize 8-Br-ATP for selective targeting of purinergic receptors in neurological or immune studies?

Answer:

Optimization involves receptor-specific functional assays:

- Receptor Localization : Use immunohistochemistry or fluorescent ligands (e.g., BODIPY-ATP analogs) to map 8-Br-ATP binding in tissue slices .

- Cross-Reactivity Screening : Test 8-Br-ATP against P2Y and adenosine receptors (e.g., cAMP assays for A2A) to confirm selectivity .

- Metabolic Stability : Assess degradation in cerebrospinal fluid or plasma via LC-MS to refine dosing intervals .

Basic Question: What are the key controls required when using 8-Br-ATP tetrasodium in cell-based assays?

Answer:

Critical controls include:

- ATP Equivalence : Compare results to ATP-treated groups to distinguish analog-specific effects .

- Viability Controls : Include untreated cells and vehicle (e.g., tetrasodium salts) to rule out osmotic or ionic toxicity .

- Enzyme Knockdown : Use siRNA against target enzymes (e.g., P2X receptors) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.